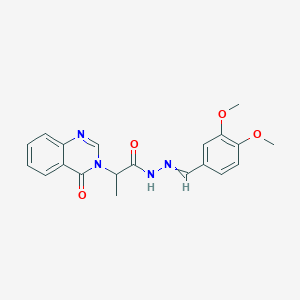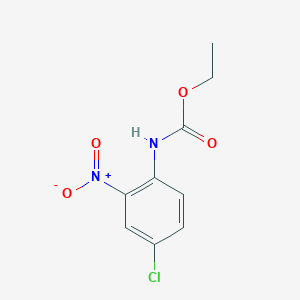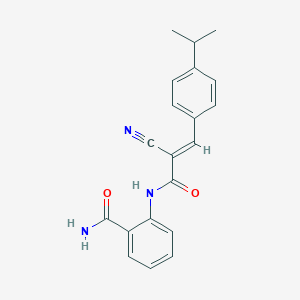![molecular formula C15H22N2O3 B255258 Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)
Butyl 3-{[(propylamino)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-{[(propylamino)carbonyl]amino}benzoate, also known as BPB, is a chemical compound that has been extensively studied for its biochemical and physiological effects. BPB is a derivative of benzoic acid and is commonly used as a tool compound in research studies. The purpose of
Wissenschaftliche Forschungsanwendungen
Butyl 3-{[(propylamino)carbonyl]amino}benzoate has been used extensively in scientific research studies as a tool compound to investigate a variety of biological processes. For example, it has been used to study the role of protein kinase C (PKC) in cell signaling and to investigate the effects of Butyl 3-{[(propylamino)carbonyl]amino}benzoate on the activity of PKC. Butyl 3-{[(propylamino)carbonyl]amino}benzoate has also been used to study the effects of PKC on ion channels and to investigate the role of PKC in regulating the activity of transcription factors.
Wirkmechanismus
The mechanism of action of Butyl 3-{[(propylamino)carbonyl]amino}benzoate is not fully understood, but it is believed to act as an inhibitor of PKC. PKC is a family of serine/threonine kinases that play a key role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Butyl 3-{[(propylamino)carbonyl]amino}benzoate is thought to bind to the active site of PKC, preventing it from phosphorylating its target proteins.
Biochemical and Physiological Effects:
Butyl 3-{[(propylamino)carbonyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of PKC in a variety of cell types, including neurons, astrocytes, and cardiac myocytes. Butyl 3-{[(propylamino)carbonyl]amino}benzoate has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Butyl 3-{[(propylamino)carbonyl]amino}benzoate is that it is a highly specific inhibitor of PKC, making it a useful tool compound for studying the role of PKC in various biological processes. However, one limitation of Butyl 3-{[(propylamino)carbonyl]amino}benzoate is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving Butyl 3-{[(propylamino)carbonyl]amino}benzoate. One area of research is to investigate the effects of Butyl 3-{[(propylamino)carbonyl]amino}benzoate on other signaling pathways in addition to PKC. Another area of research is to develop more potent and selective inhibitors of PKC based on the structure of Butyl 3-{[(propylamino)carbonyl]amino}benzoate. Additionally, Butyl 3-{[(propylamino)carbonyl]amino}benzoate could be used as a tool compound to investigate the role of PKC in various disease states, such as cancer and neurodegenerative diseases.
Synthesemethoden
Butyl 3-{[(propylamino)carbonyl]amino}benzoate can be synthesized using a variety of methods, including the reaction of butyl 3-aminobenzoate with propyl isocyanate in the presence of a base. The resulting compound is then treated with hydrochloric acid to yield Butyl 3-{[(propylamino)carbonyl]amino}benzoate. Other methods of synthesis have also been reported in the literature.
Eigenschaften
Produktname |
Butyl 3-{[(propylamino)carbonyl]amino}benzoate |
|---|---|
Molekularformel |
C15H22N2O3 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
butyl 3-(propylcarbamoylamino)benzoate |
InChI |
InChI=1S/C15H22N2O3/c1-3-5-10-20-14(18)12-7-6-8-13(11-12)17-15(19)16-9-4-2/h6-8,11H,3-5,9-10H2,1-2H3,(H2,16,17,19) |
InChI-Schlüssel |
NAOSNCLKSQNUEX-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)NCCC |
Kanonische SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-hydroxy-4-nitrophenyl}-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B255176.png)
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)

![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)

![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)


![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)